Cas no 858208-76-1 (N'-Acetyl-3-chloropropanohydrazide)

N'-Acetyl-3-chloropropanohydrazide is a specialized organic compound featuring both acetyl and hydrazide functional groups, along with a chloropropyl moiety. This structure makes it a versatile intermediate in synthetic chemistry, particularly for the preparation of heterocyclic compounds and hydrazide derivatives. The presence of the reactive chloro group allows for further functionalization, while the acetyl hydrazide moiety provides stability and selectivity in reactions. Its well-defined molecular architecture is advantageous for applications in pharmaceutical and agrochemical research, where precise modifications are often required. The compound is typically handled under controlled conditions due to its reactivity, ensuring consistent performance in synthetic workflows.
N'-Acetyl-3-chloropropanohydrazide structure
858208-76-1 structure
Product name:N'-Acetyl-3-chloropropanohydrazide
CAS No:858208-76-1
MF:C5H9ClN2O2
MW:164.590160131454
MDL:MFCD12094710
CID:4717674

N'-Acetyl-3-chloropropanohydrazide Chemical and Physical Properties

Names and Identifiers

    • N'-Acetyl-3-chloropropanohydrazide
    • Ac3ClPrhydr
    • N'-acetyl-3-chloropropanehydrazide
    • N'-acetyl-3-chloro-propanehydrazide
    • N'-(3-chloropropanoyl)acetohydrazide
    • 3-Chloropropanoic acid, acetylhydrazide
    • propanoic acid, 3-chloro-, 2-acetylhydrazide
    • MDL: MFCD12094710
    • Inchi: 1S/C5H9ClN2O2/c1-4(9)7-8-5(10)2-3-6/h2-3H2,1H3,(H,7,9)(H,8,10)
    • InChI Key: JKDZJXBFCBFYDD-UHFFFAOYSA-N
    • SMILES: ClCCC(NNC(C)=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 138
  • Topological Polar Surface Area: 58.2

N'-Acetyl-3-chloropropanohydrazide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
N298585-250mg
N'-Acetyl-3-chloropropanohydrazide
858208-76-1
250mg
$ 185.00 2022-06-03
abcr
AB417430-5 g
N'-Acetyl-3-chloropropanohydrazide
858208-76-1
5g
€656.50 2023-04-24
abcr
AB417430-10 g
N'-Acetyl-3-chloropropanohydrazide
858208-76-1
10g
€1074.00 2023-04-24
abcr
AB417430-1g
N'-Acetyl-3-chloropropanohydrazide; .
858208-76-1
1g
€237.00 2025-02-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1744100-1g
n'-Acetyl-3-chloropropanehydrazide
858208-76-1 98%
1g
¥1869.00 2024-07-28
abcr
AB417430-500mg
N'-Acetyl-3-chloropropanohydrazide; .
858208-76-1
500mg
€205.00 2025-02-27
A2B Chem LLC
AX45309-5g
N'-Acetyl-3-chloropropanohydrazide
858208-76-1 >95%
5g
$787.00 2024-04-19
TRC
N298585-500mg
N'-Acetyl-3-chloropropanohydrazide
858208-76-1
500mg
$ 300.00 2022-06-03
TRC
N298585-1000mg
N'-Acetyl-3-chloropropanohydrazide
858208-76-1
1g
$ 480.00 2022-06-03
abcr
AB417430-1 g
N'-Acetyl-3-chloropropanohydrazide
858208-76-1
1g
€239.00 2023-04-24

Additional information on N'-Acetyl-3-chloropropanohydrazide

Introduction to N'-Acetyl-3-chloropropanohydrazide (CAS No. 858208-76-1)

N'-Acetyl-3-chloropropanohydrazide is a significant compound in the field of chemical and pharmaceutical research, characterized by its unique molecular structure and versatile reactivity. This compound, identified by the CAS number 858208-76-1, has garnered attention due to its potential applications in synthetic chemistry and drug development. The presence of both acetyl and hydrazide functional groups makes it a valuable intermediate in the synthesis of various bioactive molecules.

The chemical structure of N'-Acetyl-3-chloropropanohydrazide consists of an acetyl group attached to a propanohydrazide moiety, with a chlorine substituent at the third carbon position. This configuration imparts distinct chemical properties that make it useful in various synthetic pathways. The acetyl group can participate in condensation reactions, while the hydrazide moiety is known for its ability to form Schiff bases and other nitrogen-containing heterocycles. The chlorine atom introduces electrophilic characteristics, facilitating nucleophilic substitution reactions, which are crucial in medicinal chemistry.

In recent years, N'-Acetyl-3-chloropropanohydrazide has been explored for its role in the development of novel therapeutic agents. Its reactivity allows for the facile introduction of various functional groups, making it a versatile building block in drug synthesis. For instance, researchers have utilized this compound to develop new derivatives with potential antimicrobial and anti-inflammatory properties. The hydrazide group can react with aldehydes and ketones to form hydrazones, which are precursors to many pharmacologically active compounds.

One of the most promising applications of N'-Acetyl-3-chloropropanohydrazide is in the synthesis of protease inhibitors. Proteases play a critical role in numerous biological processes, and their inhibition is a key strategy in treating diseases such as cancer and HIV/AIDS. The compound's ability to form stable intermediates with protease substrates has led to the development of several experimental drugs that show promise in preclinical studies. These findings highlight the importance of N'-Acetyl-3-chloropropanohydrazide as a key intermediate in the fight against chronic diseases.

The synthesis of N'-Acetyl-3-chloropropanohydrazide involves several well-established chemical reactions, including acetylation and chlorination processes. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the compound meets the stringent requirements for pharmaceutical applications. Recent advancements in catalytic systems have further improved the efficiency of these reactions, making large-scale production more feasible.

In addition to its pharmaceutical applications, N'-Acetyl-3-chloropropanohydrazide has found utility in materials science. Its ability to form coordination complexes with metal ions has led to the development of new catalysts and functional materials. These complexes exhibit unique properties that make them suitable for use in catalysis, electronics, and other high-tech applications. The versatility of this compound underscores its importance not only in life sciences but also in industrial chemistry.

The safety profile of N'-Acetyl-3-chloropropanohydrazide is another critical aspect that has been thoroughly investigated. While it is not classified as a hazardous material under standard regulatory guidelines, proper handling procedures must be followed to ensure worker safety. Studies have demonstrated that the compound exhibits low toxicity when used under controlled conditions. However, exposure should be minimized through appropriate personal protective equipment (PPE) and engineering controls.

The environmental impact of N'-Acetyl-3-chloropropanohydrazide has also been assessed as part of broader sustainability efforts in chemical manufacturing. Researchers are exploring green chemistry approaches to reduce waste and energy consumption during its synthesis. These efforts align with global initiatives aimed at promoting sustainable practices across all industries.

In conclusion, N'-Acetyl-3-chloropropanohydrazide (CAS No. 858208-76-1) is a multifaceted compound with significant potential in pharmaceuticals, materials science, and industrial chemistry. Its unique structural features enable diverse applications, from drug development to advanced material synthesis. As research continues to uncover new uses for this compound, its importance is likely to grow further, driving innovation across multiple scientific disciplines.

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